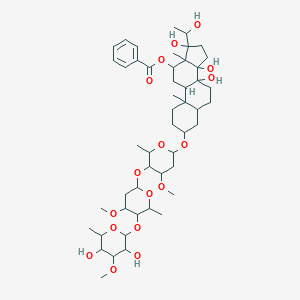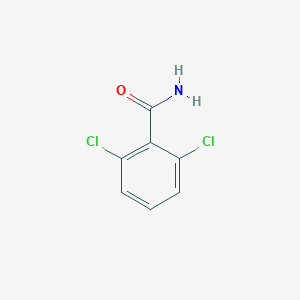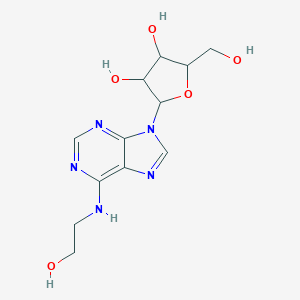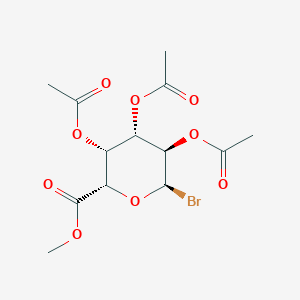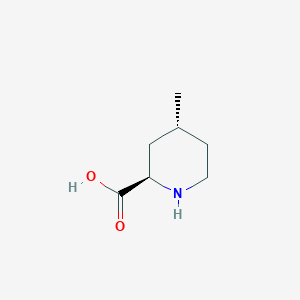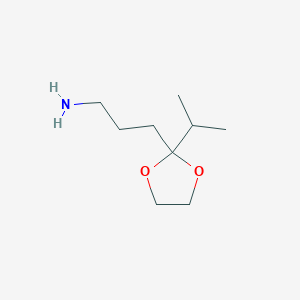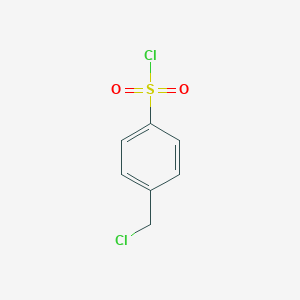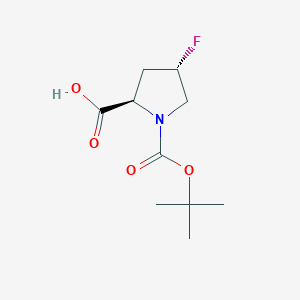
(Cyclohexyl)methylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexyl)methylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis as a reagent for carbon-carbon bond formation. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its air sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Cyclohexyl)methylzinc bromide can be synthesized through the reaction of cyclohexylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process may include the use of specialized equipment to handle the air-sensitive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohexyl)methylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles like alkyl halides or acyl chlorides.
Cross-Coupling Reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.
Major Products Formed: The major products formed from reactions involving this compound are typically substituted cyclohexyl derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
(Cyclohexyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (cyclohexyl)methylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its cyclohexylmethyl group to an electrophile, facilitated by the presence of a catalyst in cross-coupling reactions. The zinc atom acts as a stabilizing agent, allowing the transfer of the organic group to the target molecule .
Comparaison Avec Des Composés Similaires
- Cyclohexylzinc bromide
- Benzylzinc bromide
- Phenylzinc bromide
- Propylzinc bromide
Comparison: (Cyclohexyl)methylzinc bromide is unique due to its specific cyclohexylmethyl group, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other organozinc compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
bromozinc(1+);methanidylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCALMUTSZRVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1CCCCC1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
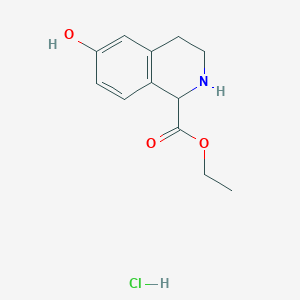
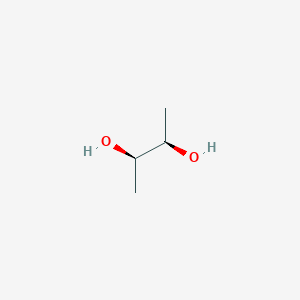
![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)

